molecular formula C11H11NO2 B182093 methyl 4-methyl-1H-indole-2-carboxylate CAS No. 136831-13-5

methyl 4-methyl-1H-indole-2-carboxylate

Cat. No.: B182093
CAS No.: 136831-13-5
M. Wt: 189.21 g/mol
InChI Key: JQTOCKRAYJKZOI-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Safety and Hazards

Indole derivatives can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or in contact with skin . Proper safety measures should be taken when handling these compounds .

Biochemical Analysis

Biochemical Properties

Methyl 4-methyl-1H-indole-2-carboxylate plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, it can bind to specific proteins, influencing their activity and stability. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and protein synthesis. These effects are crucial for understanding how the compound can be used to regulate cellular processes and develop new therapeutic strategies .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain enzymes, reducing the production of specific metabolites, or activate receptors that trigger signaling cascades . Understanding these molecular interactions is essential for developing targeted therapies and drug design.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities . Additionally, it can influence the levels of key metabolites, affecting overall cellular metabolism and energy production . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular physiology and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain tissues or cellular compartments . Additionally, it may bind to proteins that facilitate its distribution and localization within the cell . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of methyl 4-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the acid-catalyzed reaction of phenylhydrazine with ketones or aldehydes . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

Comparison with Similar Compounds

Methyl 4-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

These compounds share the indole core structure but differ in their substituents, leading to variations in their biological activities and applications .

Properties

IUPAC Name

methyl 4-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-4-3-5-9-8(7)6-10(12-9)11(13)14-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTOCKRAYJKZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405797
Record name methyl 4-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136831-13-5
Record name methyl 4-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-methyl-1H-indole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 3-(2-methyl-6-nitrophenyl)propenoate (0.24 g, 1.1 mmol) was dissolved in triethylphosphite (1 mL) and heated under reflux for 20 h. The solvent was removed in vacuo and the crude product was purified by silica gel chromatography (EtOAc:hexane=8:92) to give 0.15 g (71% yield) of the title compound as a pale yellow solid:
Name
Methyl 3-(2-methyl-6-nitrophenyl)propenoate
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

Under an argon atmosphere 4-methyl-1H-indole-2-carboxylic acid (0.64 g, 3.65 mmol) was dissolved in 20 ml of methanol. Concentrated sulfuric acid (0.5 ml) was added and the resulting mixture was heated to reflux and maintained at this temperature overnight. The progress of the reaction was monitored by thin layer chromatography. Some solvent was removed in vacuo and the resulting crystals were removed by filtration. The solids were taken up in diethyl ether, washed twice with saturated sodium bicarbonate, and then once with brine. The organic fraction was dried over magnesium sulfate and the solvents were removed in vacuo.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

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